

Unveiling the Anti-Migratory Potential of SRI 31215 TFA: A Comparative Analysis

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Compound of Interest

Compound Name: SRI 31215 TFA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-migratory effects of **SRI 31215 TFA** against other known inhibitors of the HGF/c-MET signaling pathway. The data presented herein is curated from publicly available research to facilitate an objective evaluation of these compounds for researchers in oncology and drug development.

Executive Summary

Cell migration is a fundamental process in tumor progression and metastasis. The Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a critical driver of these processes in various cancers. **SRI 31215 TFA** presents a unique mechanism of action by targeting the activation of HGF, the ligand for the c-MET receptor. This guide compares the anti-migratory efficacy of **SRI 31215 TFA** with direct c-MET tyrosine kinase inhibitors such as Crizotinib, Tivantinib, and JNJ-38877605. While quantitative data for the anti-migratory effects of **SRI 31215 TFA** is still emerging, existing studies demonstrate its potency in inhibiting fibroblast-induced cancer cell migration, with an efficacy comparable to the direct c-MET inhibitor JNJ-38877605.

Data Presentation: Comparative Efficacy of HGF/c-MET Pathway Inhibitors

The following tables summarize the available quantitative and qualitative data on the anti-migratory and related activities of **SRI 31215 TFA** and its comparators.

Table 1: Mechanism of Action and In-Vitro Efficacy

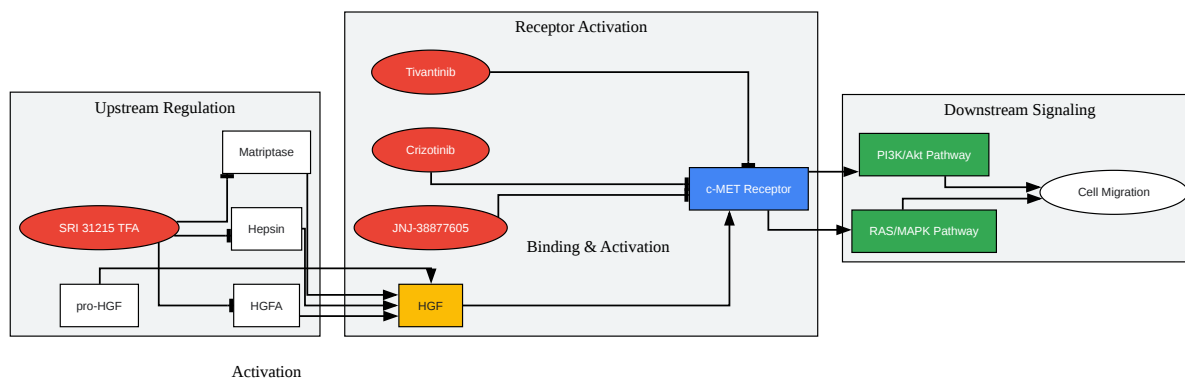
Compound	Mechanism of Action	Target IC50	Cell Line	Assay Type	Observed Effect
SRI 31215 TFA	Triplex inhibitor of Matriptase, Hepsin, and HGFA (pro-HGF activators)	Matriptase: 0.69 μ M, Hepsin: 0.65 μ M, HGFA: 0.30 μ M[1]	DU145 (Prostate Cancer)	Cell Migration Assay	Inhibited fibroblast-induced migration as effectively as JNJ-38877605[2]
JNJ-38877605	ATP-competitive c-MET tyrosine kinase inhibitor	c-MET: 4 nM[3]	GTL-16 (Gastric Cancer)	Proliferation Assay	IC50 = 10.9 nM[3]
Crizotinib	ATP-competitive inhibitor of ALK, ROS1, and c-MET tyrosine kinases	c-MET (in some cell lines)	MDA-MB-231 (Breast Cancer)	Wound Healing Assay	Significant dose-dependent inhibition of migration at 0.5–5 μ M[4]
T24 (Bladder Cancer)	Transwell Invasion Assay	Significant dose-dependent inhibition of invasion at 5–50 μ M[5]			
Tivantinib	Non-ATP competitive inhibitor of c-MET	c-MET	Multiple Myeloma Cell Lines	Apoptosis Assay	Induced >50% apoptosis at clinically achievable concentrations[6]

Table 2: Quantitative Anti-Migratory Data

Compound	Cell Line	Assay Type	Concentration	% Inhibition of Migration/Invasion
SRI 31215 TFA	DU145	Migration Assay	Not specified	Data not available, described as "as effectively as JNJ-38877605" [2]
JNJ-38877605	DU145	Migration Assay	Not specified	Data not available [2]
Crizotinib	MDA-MB-231	Wound Healing	0.5 - 5 μ M	Significant, dose-dependent inhibition [4]
T24	Transwell Invasion	5 μ M	Significant inhibition [5]	
T24	Transwell Invasion	50 μ M	Almost complete inhibition [5]	
Tivantinib	-	-	-	Data not available

Signaling Pathway and Mechanism of Action

SRI 31215 TFA acts upstream of the c-MET receptor by preventing the conversion of inactive pro-HGF to its active form, HGF. This is achieved by inhibiting the serine proteases matriptase, hepsin, and HGFA. In contrast, JNJ-38877605, Crizotinib, and Tivantinib directly target the tyrosine kinase activity of the c-MET receptor itself, preventing downstream signaling.



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Figure 1: HGF/c-MET signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

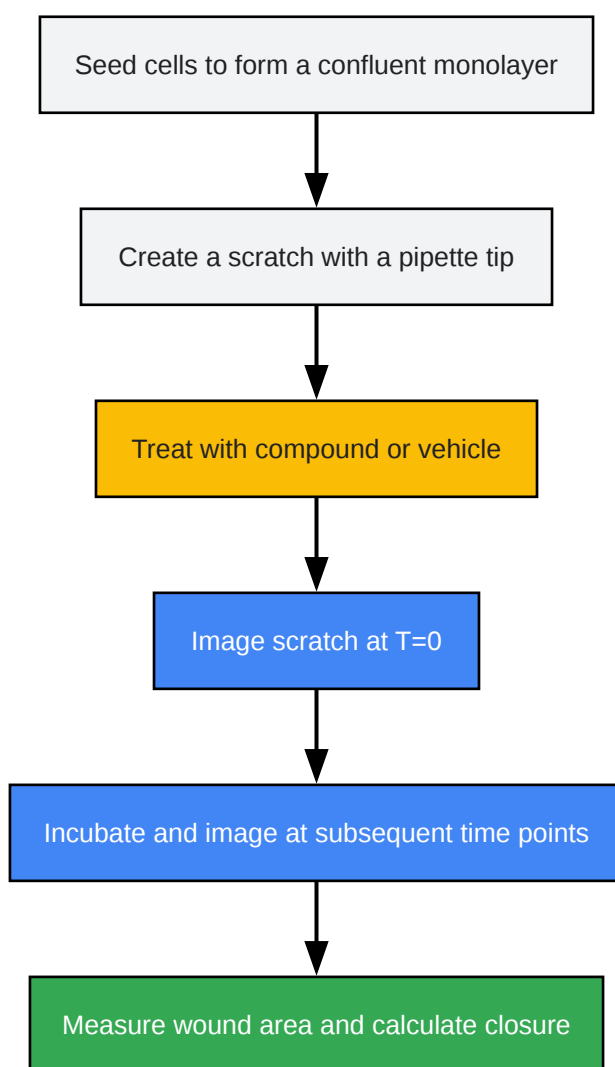
Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Protocol:

- **Cell Seeding:** Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
- **Scratch Creation:** Create a "scratch" in the monolayer using a sterile p200 pipette tip.

- Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing the test compound (e.g., **SRI 31215 TFA**, Crizotinib) or vehicle control.
- Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope with a camera.
- Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: $((\text{Area at T0} - \text{Area at Tx}) / \text{Area at T0}) * 100$



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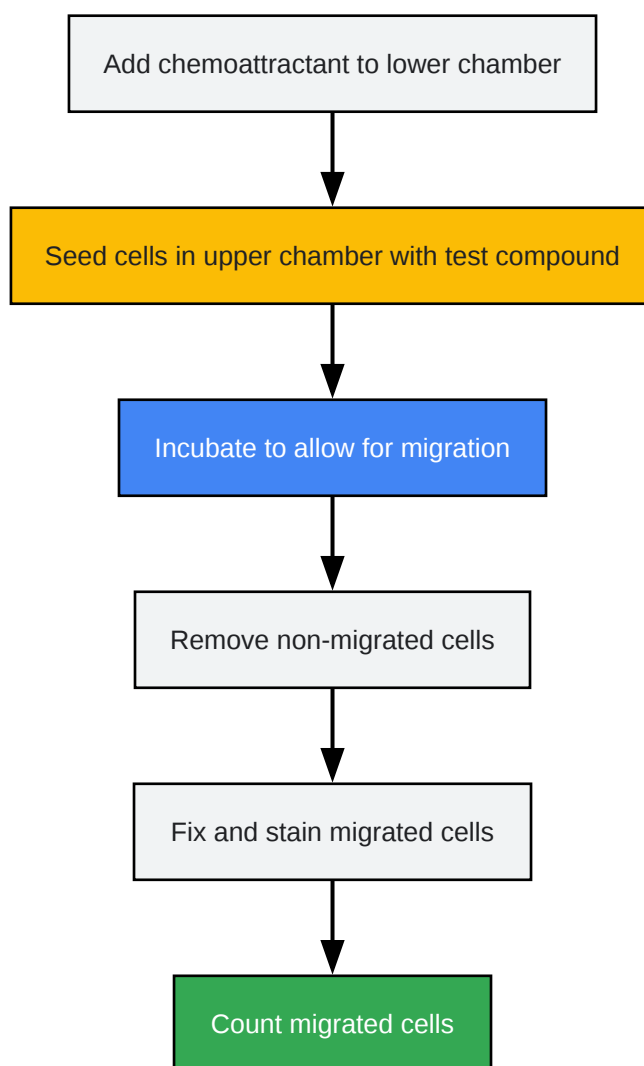
Figure 2: Workflow for a typical wound healing assay.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells.

Protocol:

- **Chamber Setup:** Place a cell culture insert (e.g., 8 μ m pore size) into the wells of a 24-well plate.
- **Chemoattractant:** Add media containing a chemoattractant (e.g., FBS or HGF) to the lower chamber.
- **Cell Seeding:** Seed cells in serum-free media into the upper chamber of the insert.
- **Treatment:** Add the test compound or vehicle control to the upper and/or lower chamber.
- **Incubation:** Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
- **Cell Removal:** Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
- **Fixation and Staining:** Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
- **Quantification:** Count the number of migrated cells in several fields of view under a microscope.



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Figure 3: Workflow for a transwell migration assay.

Conclusion

SRI 31215 TFA represents a promising anti-migratory agent with a distinct mechanism of action that complements direct c-MET kinase inhibitors. Its ability to effectively block fibroblast-induced cancer cell migration underscores its potential in targeting the tumor microenvironment. Further quantitative studies are warranted to fully elucidate its potency relative to other c-MET pathway inhibitors and to explore its therapeutic potential in combination therapies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating the anti-migratory effects of **SRI 31215 TFA** and similar compounds.

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